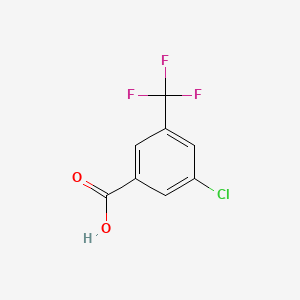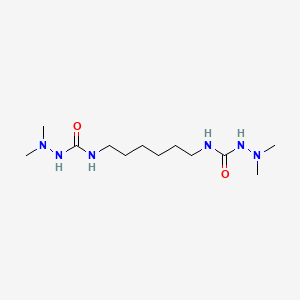
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Vue d'ensemble
Description
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known as HMDMS, is a semicarbazide derivative that has been used in a variety of scientific research applications. HMDMS is an important reagent in organic synthesis, and has been used to synthesize a range of compounds, including heterocycles, polymers, and other organic compounds. HMDMS is also used as a catalyst in a variety of chemical reactions, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Summary of the Application
“4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide)” (HDMS) has been studied for its role in the formation of N-Nitrosodimethylamine (NDMA), a disinfection byproduct, during the ozonation process in water treatment .
Methods of Application or Experimental Procedures
The experimental procedure involved the ozonation of water samples containing HDMS. The concentration of ozone was varied, and tert-butyl alcohol (tBA) was used as a hydroxyl radical scavenger .
Results or Outcomes
The results showed that a higher concentration of ozone resulted in increased NDMA generation, regardless of the presence of tBA . This suggests that the formation of NDMA from HDMS during ozonation is not solely due to hydroxyl radicals.
Textile Industry: Yellowing Inhibitor
Summary of the Application
HDMS can be used as a yellowing inhibitor in the textile industry . Yellowing is a common problem in textiles, especially for white or light-colored fabrics. Over time, these fabrics can develop a yellow tint due to various factors such as exposure to sunlight, heat, or chemicals. HDMS can help prevent this yellowing effect, thereby preserving the original color of the fabric .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the type of fabric and the specific manufacturing process. Generally, HDMS would be mixed with the fabric during the dyeing or finishing process. The HDMS molecules can interact with the fabric fibers, forming a protective layer that helps prevent yellowing .
Results or Outcomes
The use of HDMS as a yellowing inhibitor can significantly improve the colorfastness of textiles. This means that the fabrics can maintain their original color for a longer period, even when exposed to conditions that typically cause yellowing .
Propriétés
IUPAC Name |
1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHREXFBVHLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072021 | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | |
CAS RN |
69938-76-7 | |
| Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



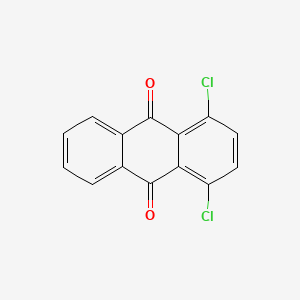
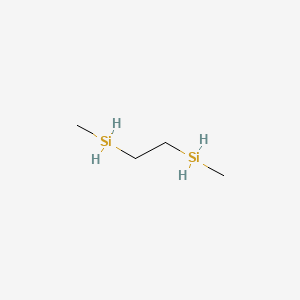
![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
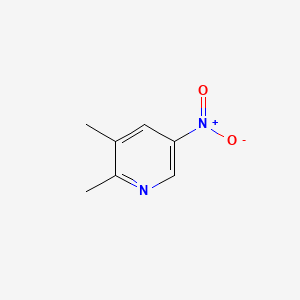
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
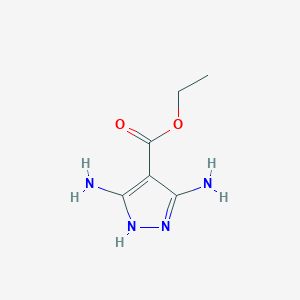
![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
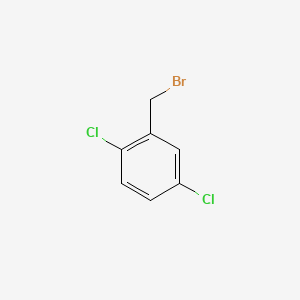
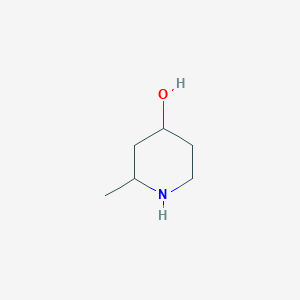
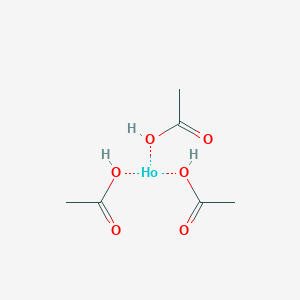
![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
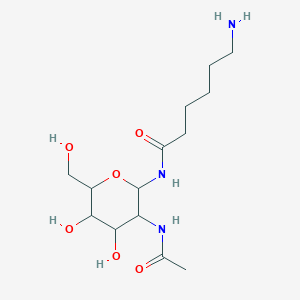
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
